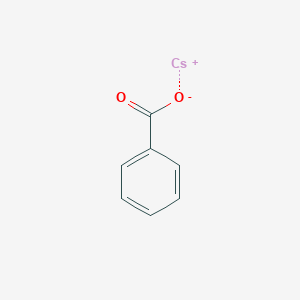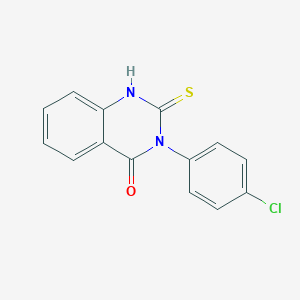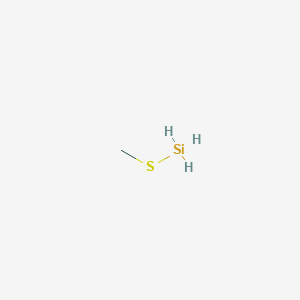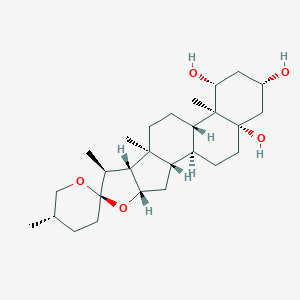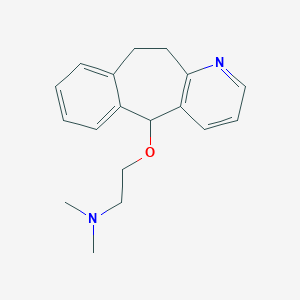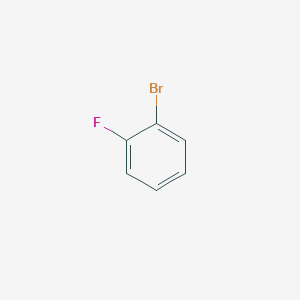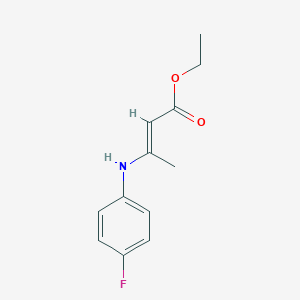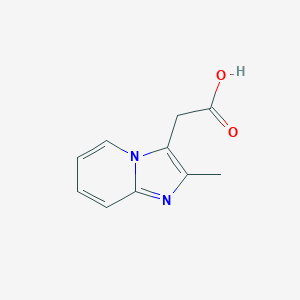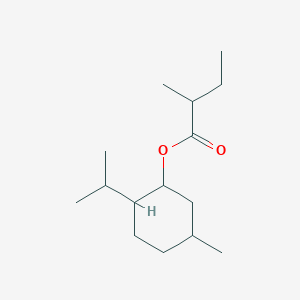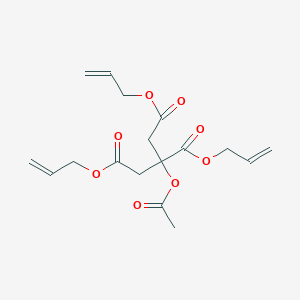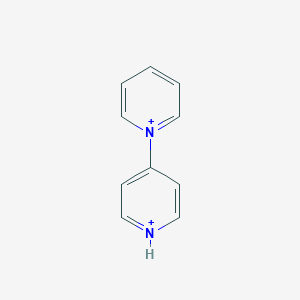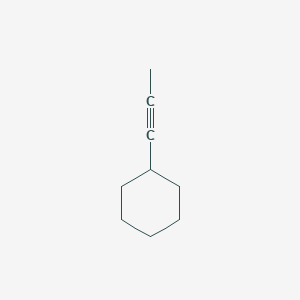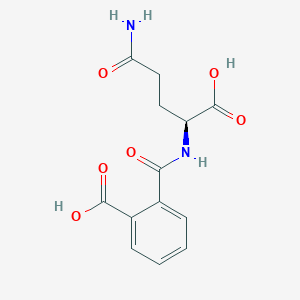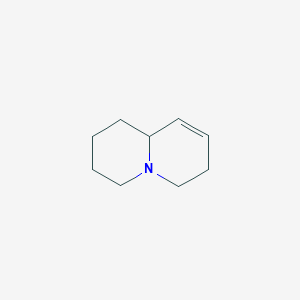
Protoadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protoadamantane is a chemical compound that belongs to the adamantane family. It is a precursor to adamantane and is used in the synthesis of various drugs and materials. Protoadamantane has been studied extensively in the field of chemistry and has shown great potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of protoadamantane is not fully understood. However, it is believed to act as a free radical scavenger, which helps to prevent oxidative damage to cells. Protoadamantane has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Protoadamantane has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Protoadamantane has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Protoadamantane has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be stable under a wide range of conditions. However, protoadamantane has some limitations for lab experiments. It is not soluble in water, which may limit its use in certain experiments. Protoadamantane is also not very reactive, which may limit its use in some chemical reactions.
Direcciones Futuras
There are several future directions for the study of protoadamantane. One potential direction is the development of new catalysts for chemical reactions using protoadamantane as a precursor. Another potential direction is the study of the anti-inflammatory properties of protoadamantane and its potential therapeutic effects. Additionally, the study of the antioxidant properties of protoadamantane and its potential role in preventing oxidative damage to cells is an area of future research. Further research is needed to fully understand the potential applications of protoadamantane in various scientific fields.
Conclusion
Protoadamantane is a chemical compound that has shown great potential in various scientific research applications. It has been extensively studied in the field of chemistry and has been used as a precursor in the synthesis of various drugs and materials. Protoadamantane has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its insolubility in water and lack of reactivity. Future research is needed to fully understand the potential applications of protoadamantane in various scientific fields.
Métodos De Síntesis
The most common method for the synthesis of protoadamantane is the reduction of 1,3-dimethyladamantane using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This method has been widely used and has shown to be effective in producing high yields of protoadamantane.
Aplicaciones Científicas De Investigación
Protoadamantane has been extensively studied in the field of chemistry and has shown great potential in various scientific research applications. It has been used as a precursor in the synthesis of various drugs and materials. Protoadamantane has also been used in the development of new catalysts for chemical reactions.
Propiedades
Número CAS |
19026-94-9 |
|---|---|
Nombre del producto |
Protoadamantane |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
tricyclo[4.3.1.03,8]decane |
InChI |
InChI=1S/C10H16/c1-2-9-5-8-3-7(1)4-10(9)6-8/h7-10H,1-6H2 |
Clave InChI |
IPOMLSMRFPLARI-UHFFFAOYSA-N |
SMILES |
C1CC2CC3CC1CC2C3 |
SMILES canónico |
C1CC2CC3CC1CC2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



